molecular formula C15H9N3O6S B2762533 Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate CAS No. 327971-23-3

Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate

Cat. No.: B2762533
CAS No.: 327971-23-3
M. Wt: 359.31
InChI Key: IBZXRFKOCUGTFL-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate typically involves the reaction of 2-aminobenzothiazole with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial production may involve the use of solvents and reagents that are more suitable for large-scale operations .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzothiazole ring and the 2,4-dinitrobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The nitro groups enhance its reactivity and potential biological activities, while the benzothiazole ring provides a stable and versatile scaffold for further modifications .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2,4-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O6S/c19-15(10-6-5-9(17(20)21)7-12(10)18(22)23)24-8-14-16-11-3-1-2-4-13(11)25-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZXRFKOCUGTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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